2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine
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Overview
Description
2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine is a heterocyclic compound that belongs to the class of pyrazolo-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridines with nitriles, followed by cyclization using hydroxylamine . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl) or manganese dioxide (MnO2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .
Comparison with Similar Compounds
2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer effects.
1,2,3-Triazole: Widely studied for its biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazole: Known for its diverse pharmacological activities, including antifungal and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H9N5 |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-ethyl-3H-pyrazolo[1,5-b][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C6H9N5/c1-2-5-9-6-4(7)3-8-11(6)10-5/h3H,2,7H2,1H3,(H,9,10) |
InChI Key |
YLTWQISXMLYDCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=NN2N1)N |
Origin of Product |
United States |
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